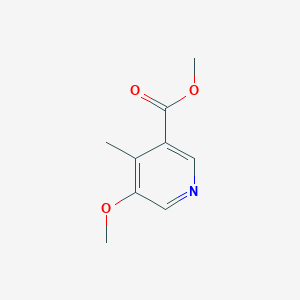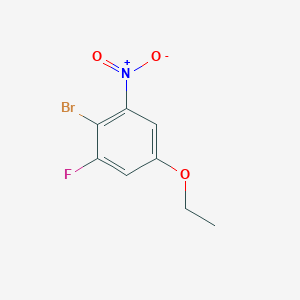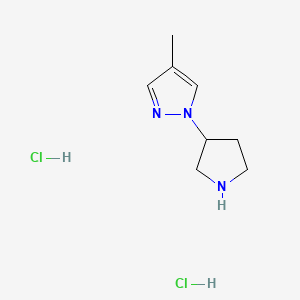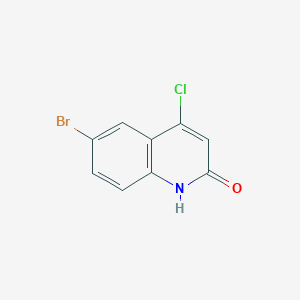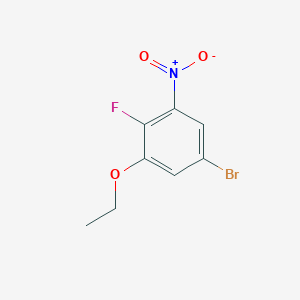
(1-エチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル)メタンアミン
説明
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エネルギー貯蔵における電解質の可塑化
この化合物は、エネルギー貯蔵デバイスにおける亜鉛イオン伝導システムに不可欠な、ポリマーブレンド電解質の可塑化における役割について研究されています。 この化合物を、トリフルオロメタンスルホン酸亜鉛とともにPEO/PVdFなどのポリマーブレンドに添加すると、非晶質相が強化され、結晶化度が低下し、イオン伝導率が向上することが示されています .
次世代エレクトロニクスおよびオプトエレクトロニクス
トリフルオロメチル基を含む関連するイオン液体の構造および電子特性は、低電力エレクトロニクスおよびオプトエレクトロニクスデバイスへの応用を目標としています。 これらの化合物は、高度な電子材料の開発に不可欠な結合相互作用、コンホメーション変化、および電子構造に関する知見を提供します .
分子間相互作用とコンホメーション分析
密度汎関数理論(DFT)を用いた、類似の化合物の詳細な分子間相互作用研究およびコンホメーション分析が実施されています。 これらの研究は、特定の特性を持つ薬物や材料を設計する上で重要な、さまざまな環境におけるこのような化合物の挙動を理解するために不可欠です .
薬理学における生物学的可能性
トリフルオロメチル基を持つ化合物は、その生物学的可能性についてレビューされています。これらは、抗ウイルス、抗炎症、抗がん、抗菌などの幅広い活性を示します。 これは、それらを新しい治療薬の開発のための貴重な足場にします .
FDA承認薬の開発
トリフルオロメチル基は、その薬理学的意義により、多くのFDA承認薬に共通の構造です。 このグループに関する研究は、さまざまな病気や障害のための薬物の開発につながっており、医薬品化学におけるこのような化合物の重要性を強調しています .
有機化学における合成方法論
トリフルオロメチル基を含むピラゾール誘導体の官能基化は、有機合成における重要な研究分野です。 これらの方法は、薬物開発やその他の化学的用途に使用できる、多様で複雑な分子の作成を可能にします .
生化学分析
Biochemical Properties
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc-ion conducting polymer blend electrolytes, enhancing ionic conductivity and mechanical integrity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or stability.
Cellular Effects
The effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into polymer electrolytes has been shown to enhance the amorphous phase of the polymer blend, thereby affecting the structural and functional properties of the cells . Additionally, it has been reported to improve thermal stability and ionic conductivity in polymer matrices .
Molecular Mechanism
At the molecular level, (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with zinc-ion conducting polymer blend electrolytes involves plasticization, which enhances ionic conductivity and mechanical integrity . These interactions can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine in laboratory settings have been studied extensively. Over time, its stability and degradation can impact its effectiveness. Studies have shown that its incorporation into polymer electrolytes can lead to enhanced ionic conductivity and mechanical integrity over extended periods . Additionally, its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the laboratory setting.
Dosage Effects in Animal Models
The effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine vary with different dosages in animal models. At lower doses, it has been observed to enhance ionic conductivity and mechanical integrity in polymer matrices At higher doses, it may exhibit toxic or adverse effects
Metabolic Pathways
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its incorporation into polymer electrolytes can influence metabolic flux and metabolite levels . The specific pathways and enzymes involved in its metabolism need to be further elucidated through detailed biochemical studies.
Transport and Distribution
The transport and distribution of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization. Studies have shown that its incorporation into polymer matrices can affect its distribution and accumulation within the cells . Understanding these interactions is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with polymer electrolytes can influence its localization within the cell, affecting its overall activity and function
特性
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRLCMVDVPTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


